Preclinical Profile of Ravoxertinib in KRAS-Mutant Cancers: A Technical Guide
Preclinical Profile of Ravoxertinib in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravoxertinib (also known as GDC-0994) is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1 and ERK2 are critical for cell proliferation, survival, and differentiation. Oncogenic mutations in the KRAS gene, which are prevalent in a variety of cancers including pancreatic, colorectal, and non-small cell lung cancer, lead to constitutive activation of this pathway. Ravoxertinib is designed to directly target the terminal kinases in this cascade, offering a potential therapeutic strategy for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on Ravoxertinib in the context of KRAS-mutant cancers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Preclinical Data
Biochemical and In Vitro Cellular Activity
Ravoxertinib demonstrates high potency against its primary targets, ERK1 and ERK2, with biochemical IC50 values of 1.1 nM and 0.3 nM, respectively. It also inhibits the downstream substrate p90RSK with an IC50 of 12 nM.[1][2][3][4]
While Ravoxertinib has shown significant activity in BRAF-mutant cancer cell lines, its efficacy in KRAS-mutant cell lines appears to be more nuanced. Preclinical studies have indicated that Ravoxertinib has limited single-agent activity in most RAS-mutant cell lines.[1][5] However, notable exceptions where growth suppression was observed at low dosages include the HCT116 colorectal cancer cell line, which harbors a KRAS G13D mutation, and the ACT-1 cell line with an NRAS Q61K mutation.[1] In lung adenocarcinoma cell lines A549, HCC827, and HCC4006, Ravoxertinib has been shown to decrease cell viability.[4][6]
Table 1: In Vitro Activity of Ravoxertinib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | 0.086 (pERK2 inhibition) | [7] |
| A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [7] |
| HCT116 | Colorectal Cancer | KRAS G13D | Growth suppression observed at low dosages | [1] |
| ACT-1 | - | NRAS Q61K | Growth suppression observed at low dosages | [1] |
| A549 | Lung Adenocarcinoma | KRAS G12S | Decreased viability observed | [4][6] |
| HCC827 | Lung Adenocarcinoma | EGFR deletion | Decreased viability observed | [4][6] |
| HCC4006 | Lung Adenocarcinoma | EGFR mutation | Decreased viability observed | [4][6] |
In Vivo Preclinical Efficacy
Oral administration of Ravoxertinib has demonstrated significant single-agent anti-tumor activity in multiple in vivo cancer models, including xenografts of KRAS-mutant human tumors in mice.[1][2][3][8] In CD-1 mice, a 10 mg/kg oral dose was sufficient to achieve the desired target coverage for at least 8 hours.[1][3] While specific quantitative data for KRAS-mutant xenografts is limited in publicly available literature, a study on a BRAF-mutant (KHM-5M) xenograft model showed that daily treatment with 25 mg/kg of Ravoxertinib nearly completely abolished tumor growth over a two-week period.[9][10][11] This provides a strong rationale for its potential efficacy in KRAS-driven tumors that are dependent on the MAPK pathway.
Signaling Pathways and Experimental Workflows
The RAS-RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the central role of the RAS-RAF-MEK-ERK (MAPK) signaling pathway in cancer. Oncogenic KRAS mutations lead to a constitutively active state, driving downstream signaling through RAF, MEK, and ultimately ERK. Ravoxertinib directly inhibits ERK1/2, the final kinase in this cascade, thereby blocking the phosphorylation of numerous downstream substrates responsible for cell proliferation and survival.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a targeted therapy like Ravoxertinib in KRAS-mutant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
- 6. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. Clinical responses to ERK inhibition in BRAFV600E-mutant colorectal cancer predicted using a computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS in pancreatic adenocarcinoma: Progress in demystifying the holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Discovery of (S)â1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methylâ1Hâpyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)âone (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - American Chemical Society - Figshare [acs.figshare.com]
- 11. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
